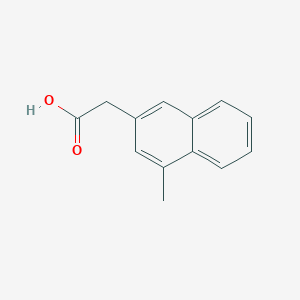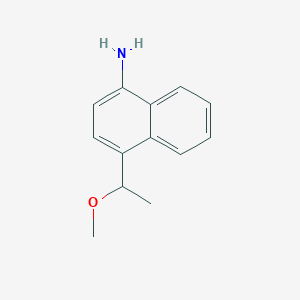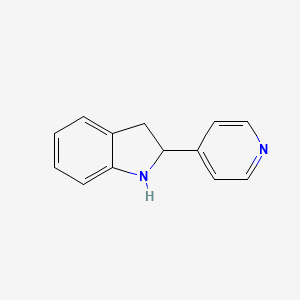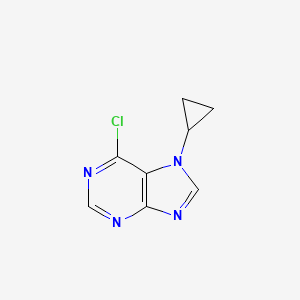![molecular formula C11H19NO2 B11901159 Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- CAS No. 251461-85-5](/img/structure/B11901159.png)
Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[35]nonane-1-carboxylic acid, 3-amino-6-methyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as acrylic acids and formamides can be used in a flow reactor under ultrasonic irradiation to achieve the desired spiro structure . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method minimizes the need for aqueous work-up and reduces reaction times, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: Another spiro compound with a different ring structure.
Spirobiindane: A spiro compound with two indane rings.
Spirobifluorene: A spiro compound with two fluorene rings.
Uniqueness
Spiro[35]nonane-1-carboxylic acid, 3-amino-6-methyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
251461-85-5 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-amino-8-methylspiro[3.5]nonane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-7-3-2-4-11(6-7)8(10(13)14)5-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14) |
InChI Key |
ILVMHHQIGYQPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)C(CC2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)

![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)



![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)



